Sinensin
Overview
Description
Sinensin is a naturally occurring flavonoid compound found in various plants, including the roots of Cudrania cochinchinensis . It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound is characterized by a pentamethoxyflavone skeleton, which contributes to its unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinensin can be synthesized through various chemical routes. One common method involves the extraction of the compound from natural sources, such as the roots of Cudrania cochinchinensis . The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification steps such as column chromatography to isolate the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction and purification processes. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography can enhance the efficiency and yield of this compound production .
Chemical Reactions Analysis
Types of Reactions: Sinensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Sinensin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sinensin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . It can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparison with Similar Compounds
Kaempferol: Another flavonoid with antioxidant and anticancer properties.
Quercetin: Known for its anti-inflammatory and antioxidant activities.
Isoquercitrin: A glycosylated form of quercetin with similar biological activities.
Uniqueness of Sinensin: this compound is unique due to its pentamethoxyflavone structure, which imparts distinct pharmacological properties compared to other flavonoids. Its ability to modulate multiple signaling pathways and its potent anticancer activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXYHJHYVDNOG-JUIPTLLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sinensin?
A1: Two forms of this compound have been isolated and characterized: this compound A and this compound B [].
Q2: What are the known biological activities of this compound?
A2: While the provided research focuses primarily on the isolation and structural elucidation of this compound A and B, other studies suggest potential antioxidant properties associated with coumarin compounds found in Spiranthes sinensis []. Further research is needed to fully understand the specific biological activities of this compound A and this compound B.
Q3: What is the environmental impact of this compound?
A3: Currently, there is limited research available regarding the environmental impact and degradation of this compound. Further investigation is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q4: Are there any analytical methods used to characterize and quantify this compound?
A4: The isolation and structural elucidation of this compound A and B involved various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques are essential for determining the molecular structure and confirming the identity of these compounds.
Q5: What is the historical context of this compound research?
A5: The discovery of this compound A and B represents a relatively recent milestone in the study of Spiranthes sinensis []. Further research on these compounds is necessary to fully explore their potential therapeutic benefits and contribute to the growing body of knowledge surrounding coumarin-based natural products.
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